Salicyliden-methylamin
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Overview
Description
Salicyliden-methylamin, also known as salicylidene methylamine, is a Schiff base compound formed by the condensation of salicylaldehyde and methylamine. It is a photochromic molecule, meaning it can change its color when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyliden-methylamin is typically synthesized through a condensation reaction between salicylaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Salicyliden-methylamin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the original salicylaldehyde and methylamine .
Scientific Research Applications
Salicyliden-methylamin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of photochromism and proton transfer mechanisms.
Biology: Its photochromic properties make it useful in the development of light-controlled biological probes.
Mechanism of Action
The mechanism of action of salicyliden-methylamin involves excited-state intramolecular proton transfer (ESIPT). Upon exposure to light, the compound undergoes a proton transfer from the hydroxyl group to the imine nitrogen, resulting in a change in its electronic structure and, consequently, its color. This process is reversible, allowing the compound to switch between different states .
Comparison with Similar Compounds
Salicyliden-methylamin is unique among Schiff bases due to its efficient photochromic properties. Similar compounds include:
N-salicylideneaniline: Another Schiff base with photochromic properties, but with different absorption characteristics.
Salicylidene ethylamine: Similar in structure but with different photophysical behavior.
Salicylidene benzylamine: Exhibits photochromism but with different switching dynamics.
In comparison, this compound stands out for its rapid and efficient photochromic response, making it a promising candidate for applications in molecular electronics and photonics .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C8H9NO/c1-9-6-7-4-2-3-5-8(7)10/h2-6,10H,1H3 |
InChI Key |
XFDQQADEQRAUEK-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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